[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride
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Overview
Description
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a hydrazine moiety, making it a valuable reagent in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride typically involves the reaction of 4-methoxy-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
4-Methoxy-2-(trifluoromethyl)aniline+Hydrazine hydrateHCl[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 2-(Trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride possesses a unique combination of a methoxy group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications .
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c1-14-5-2-3-7(13-12)6(4-5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCVQZFZPJFMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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